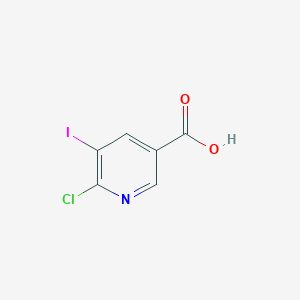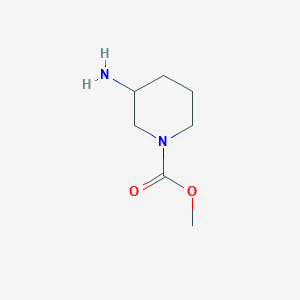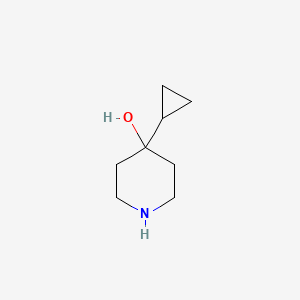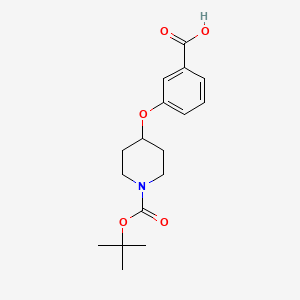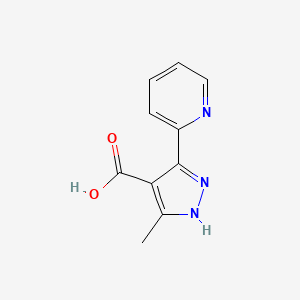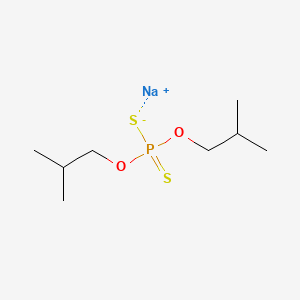
二硫代次亚磷酸O,O-双(2-甲基丙基)酯钠盐
描述
Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt is a chemical compound with the molecular formula C8H18NaO2PS2 . It does not have an individual approval but may be used as a component in a product covered by a group standard .
Molecular Structure Analysis
The molecular structure of Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt consists of 8 carbon atoms, 18 hydrogen atoms, 1 sodium atom, 2 oxygen atoms, 1 phosphorus atom, and 2 sulfur atoms . The IUPAC name for this compound is bis(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane .Physical And Chemical Properties Analysis
The molecular weight of Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt is 242.3 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound are both 242.05640919 g/mol . The topological polar surface area is 51.6 Ų .科学研究应用
Flotation Agent in Ore Processing
Sodium diisobutyldithiophosphate is widely used as a flotation agent in the beneficiation of base metal sulfide and precious metals ores . Its unique properties allow for higher selectivity and flotation rates for copper sulfides, galena, and precious metals, outperforming traditional collectors like xanthates . This compound’s ability to selectively bind with certain minerals makes it invaluable in separating valuable metal ores from gangue.
Selectivity for Copper and Lead Ores
The compound exhibits excellent selectivity for lead and copper ores, even surpassing dibutyl dithiophosphate (DTP) in performance . This selectivity is crucial for the mining industry, as it allows for the efficient extraction of these metals from complex ore mixtures, enhancing the purity and yield of the extracted metals.
Coordination Chemistry Applications
Sodium diisobutyldithiophosphate plays a significant role in coordination chemistry, where it interacts with various minerals and metals. Studies have been conducted to understand these fundamental interactions, which are essential for optimizing its application in flotation and rationalizing its unique selectivity and activity characteristics .
Electrochemistry Research
In electrochemistry, the compound is used to study the adsorption behavior and electrochemical properties of minerals and metals. This research is vital for developing new methods to process and recover metals from ores, as well as for understanding the underlying mechanisms of mineral-metal interactions .
Health, Safety, and Environmental Profile
Sodium diisobutyldithiophosphate has an attractive health, safety, and environmental (HSE) profile compared to other flotation agents. Its use in the industry is favored due to its lower toxicity and reduced environmental impact, making it a more sustainable choice for ore processing operations .
Heavy Metal Removal from Solutions
This compound is also utilized in processes designed to remove heavy metals from phosphoric acid solutions. Its chemical properties allow it to bind with heavy metals, facilitating their separation and removal, which is crucial for producing cleaner and safer phosphoric acid products .
Advancements in Flotation Technology
Ongoing research and application studies aim to develop a better understanding of Sodium diisobutyldithiophosphate’s interaction with sulfide minerals and precious metals. This knowledge is expected to lead to advancements in flotation technology, improving the efficiency and effectiveness of mineral processing .
Development of New Collectors
The insights gained from studying Sodium diisobutyldithiophosphate are used to design new collectors with improved properties. By understanding the subtleties in collector chemistry, researchers can create compounds that offer enhanced performance for specific applications in the mining and metallurgical industries .
安全和危害
作用机制
Target of Action
Sodium diisobutyldithiophosphate primarily targets base metal sulfides and precious metals . It is used as a collector in the flotation processing of Cu-Au, complex polymetallic, and precious metal ores .
Mode of Action
The compound interacts with its targets through a process known as flotation. It exhibits higher selectivity and flotation rates for Cu sulfides, galena, and precious metal values in the presence of other gangue sulfides . The interaction between Sodium diisobutyldithiophosphate and chalcopyrite is stronger than that of dibutyl dithiophosphate (DTP), another commonly used collector .
Biochemical Pathways
It is known that the compound works by adsorbing onto the surface of its target minerals, altering their hydrophobicity and making them more amenable to flotation .
Result of Action
The primary result of Sodium diisobutyldithiophosphate’s action is the enhanced recovery of target minerals from ores. For instance, it has been observed to have higher chalcopyrite recoveries than DTP . The compound’s strong chemical adsorption on the chalcopyrite surface and the increased hydrophobicity of the surface after adsorption contribute to this enhanced flotation .
属性
IUPAC Name |
sodium;bis(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O2PS2.Na/c1-7(2)5-9-11(12,13)10-6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYPFIDVYRCZKA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=S)(OCC(C)C)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NaO2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068846 | |
| Record name | Sodium diisobutyldithiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt | |
CAS RN |
53378-51-1 | |
| Record name | Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053378511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium diisobutyldithiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium O,O-diisobutyl dithiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Sodium diisobutyldithiophosphate improve the recovery of copper and cobalt in bulk flotation?
A: SDD acts as a collector in the froth flotation process. While the provided articles do not directly investigate the mechanism, collectors like SDD generally function by selectively adsorbing onto the surface of target minerals (in this case, copper and cobalt sulfides) []. This adsorption renders the mineral surface hydrophobic, allowing it to attach to air bubbles introduced into the flotation cell. The air bubbles then carry the target minerals to the surface, where they are collected as a concentrate [].
Q2: How does the cost of Sodium diisobutyldithiophosphate compare to other collectors used in copper and cobalt flotation?
A: The research by [] examined the cost-effectiveness of various collectors, including SDD. They found that while SDD showed promise in improving copper recovery, its cost was higher than the commonly used Sodium Ethyl Xanthate (SEX). Specifically, SDD had a cost of $1.28 per kg compared to SEX at $1.23 per kg []. This difference in cost is an important factor to consider when evaluating the feasibility of using SDD in industrial applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



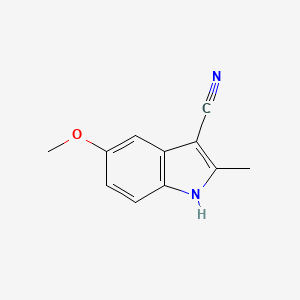

![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)

![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)


![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)
